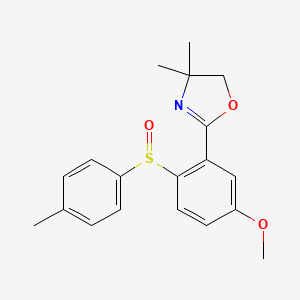
2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxy group, a p-tolylsulfinyl group, and a dihydrooxazole ring, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 5-methoxy-2-(p-tolylsulfinyl)benzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired dihydrooxazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfinyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-methoxy-2-(p-tolylsulfinyl)benzaldehyde, while reduction of the sulfinyl group can produce 2-(5-methoxy-2-(p-tolylthio)phenyl)-4,4-dimethyl-4,5-dihydrooxazole .
Applications De Recherche Scientifique
2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole exerts its effects involves interactions with specific molecular targets. The methoxy and sulfinyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The dihydrooxazole ring can also play a role in stabilizing the compound’s conformation and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(p-Tolylsulfinyl)-5-methoxy-1,4-naphthoquinone: Shares the p-tolylsulfinyl and methoxy groups but differs in the core structure.
5-Methoxy-2-(p-tolylsulfinyl)-1,4-naphthoquinone: Similar functional groups but with a different arrangement and core structure.
Uniqueness
2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole is unique due to the presence of the dihydrooxazole ring, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C19H21NO3S |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
2-[5-methoxy-2-(4-methylphenyl)sulfinylphenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C19H21NO3S/c1-13-5-8-15(9-6-13)24(21)17-10-7-14(22-4)11-16(17)18-20-19(2,3)12-23-18/h5-11H,12H2,1-4H3 |
Clé InChI |
SNPQNADLAFDLKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C2=C(C=C(C=C2)OC)C3=NC(CO3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


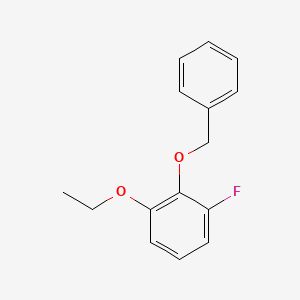

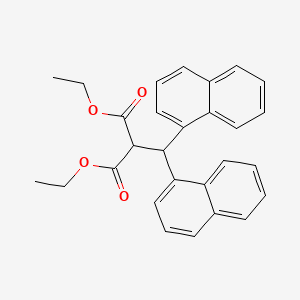


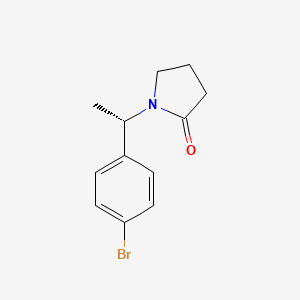
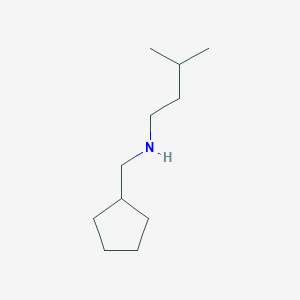
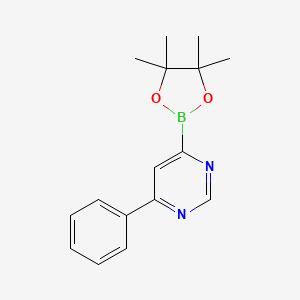
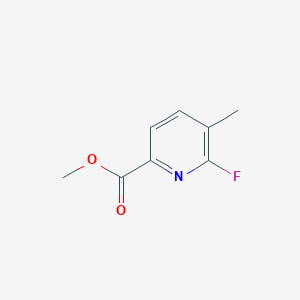
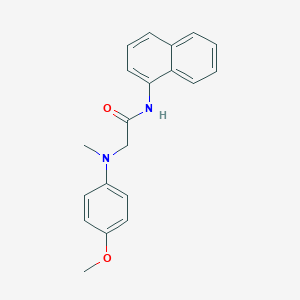
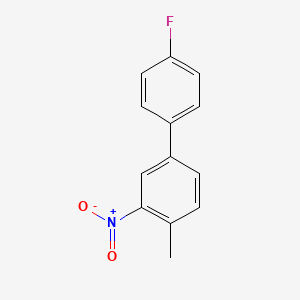
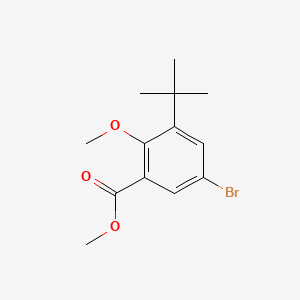
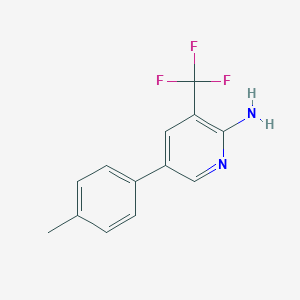
![2-(Methylthio)benzo[b]thiophene-3-carboxylic acid](/img/structure/B14769200.png)
